N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide
Description
This compound features a hybrid structure combining a 1H-indole moiety linked via an ethylamino-ketone group to a 4-oxo-3(4H)-quinazolinylacetamide scaffold. The indole group, a privileged structure in medicinal chemistry, is known for its role in receptor binding (e.g., serotonin receptors), while the quinazolinone core is associated with kinase inhibition and anticancer activity .
Properties
Molecular Formula |
C22H21N5O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C22H21N5O3/c28-20(23-10-9-15-11-24-18-7-3-1-5-16(15)18)12-25-21(29)13-27-14-26-19-8-4-2-6-17(19)22(27)30/h1-8,11,14,24H,9-10,12-13H2,(H,23,28)(H,25,29) |
InChI Key |
DZKNWQLGYWZXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinazoline rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Research Findings and Implications
- Selectivity: The target compound’s indole-quinazolinone hybrid structure may offer dual activity in both kinase and tubulin pathways, unlike analogues with singular moieties .
- Synthetic Accessibility : and highlight coupling reactions (e.g., amide bond formation) as viable routes for synthesizing such hybrids, though purity challenges exist .
- Optimization Potential: Introducing electron-withdrawing groups (e.g., chloro) on the indole or quinazolinone rings could enhance target affinity, as seen in D-24851 .
Biological Activity
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound that integrates indole and quinazoline moieties, both of which are recognized for their significant biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol
IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide
CAS Number: 951951-76-1
The compound features an indole ring, known for its presence in various natural products and synthetic drugs, and a quinazoline ring, frequently associated with anticancer and antimicrobial properties.
Synthesis Methods
The synthesis of this compound typically involves the coupling of an indole derivative with a quinazoline derivative. One common method utilizes N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components. This method is effective in producing high yields and purity of the desired compound.
Anticancer Properties
Research indicates that compounds featuring both indole and quinazoline structures exhibit significant anticancer activities. For instance:
- Cytotoxicity: Compounds derived from similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For example, certain derivatives demonstrated significant cytotoxicity against A549 cells (lung cancer) with IC50 values less than 10 μM .
- Mechanism of Action: The proposed mechanism involves inhibition of specific kinases associated with cell proliferation, leading to apoptosis in cancer cells. Docking studies suggest that these compounds may interact with targets involved in cancer cell signaling pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Inhibition Studies: Various synthesized compounds have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have displayed minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against resistant strains such as MRSA .
- Antimycobacterial Activity: Studies have reported that certain analogues inhibit the growth of Mycobacterium tuberculosis, showcasing potential for development as anti-tubercular agents .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Datar et al. (2017) | Identified significant antibacterial activity in synthesized compounds with indole and quinazoline moieties. |
| MDPI Study (2023) | Demonstrated cytotoxic effects against various cancer cell lines with promising IC50 values, highlighting their potential in cancer therapy. |
| BenchChem Analysis | Discussed the interaction of the compound with various biological targets, emphasizing its role in modulating enzyme activities related to cancer progression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
